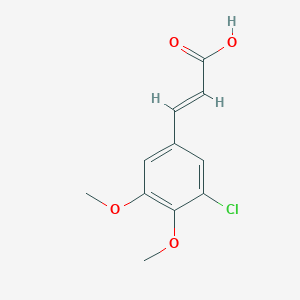

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

CAS No.: 736948-93-9

Cat. No.: VC5953310

Molecular Formula: C11H11ClO4

Molecular Weight: 242.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 736948-93-9 |

|---|---|

| Molecular Formula | C11H11ClO4 |

| Molecular Weight | 242.66 |

| IUPAC Name | (E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |

| Standard InChI Key | FZFFFBWBOZMKEP-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is C₁₁H₁₁ClO₄, with an exact molecular weight of 242.66 g/mol. Its IUPAC nomenclature reflects the (E)-configuration of the propenoic acid moiety, which adopts a trans orientation relative to the aromatic ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC | |

| InChIKey | FZFFFBWBOZMKEP-UHFFFAOYSA-N | |

| PubChem CID | 2414117 |

Structural Analogues and Classification

This compound shares structural homology with:

-

3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid (PubChem CID 53406633), differing by a hydroxyl group instead of chlorine .

-

3,4,5-Trihydroxycinnamic acid (PubChem CID 5382849), which lacks methoxy and chloro substituents .

The chloro and methoxy groups significantly alter electronic properties compared to these analogs, enhancing lipophilicity and influencing intermolecular interactions.

Synthesis and Preparation

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or chromatography. Structural confirmation relies on:

-

NMR Spectroscopy: To verify substituent positions and (E)-configuration.

-

Mass Spectrometry: For molecular weight validation.

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Likely low in water; soluble in DMSO | |

| LogP | Estimated ~2.5 (calculated) |

The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The chloro group’s electron-withdrawing effect may reduce solubility in polar solvents compared to non-chlorinated analogs .

Stability and Reactivity

-

Thermal Stability: Expected to decompose above 200°C, consistent with cinnamic acid derivatives.

-

Photoreactivity: The conjugated double bond may undergo [2+2] cycloaddition under UV light .

-

Acid/Base Behavior: The carboxylic acid group (pKa ~4.5) enables salt formation with bases.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-donating methoxy groups direct electrophiles to the ortho and para positions relative to themselves, while the chloro group deactivates the ring. For example, nitration would preferentially occur at the 6-position of the aromatic ring.

Addition Reactions

The α,β-unsaturated carboxylic acid moiety undergoes:

-

Michael Additions: With nucleophiles (e.g., thiols, amines) at the β-carbon .

-

Hydrogenation: Catalytic hydrogenation yields the saturated 3-(3-chloro-4,5-dimethoxyphenyl)propanoic acid.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Compound Optimization: Structural modifications (e.g., esterification, amidation) to improve bioavailability.

-

Prodrug Development: Carboxylic acid group facilitates conjugation with targeting moieties.

Organic Synthesis

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume